Venlafaxine hydrochloride

Catalog No.
S546678
CAS No.
99300-78-4
M.F
C17H28ClNO2
M. Wt
313.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Venlafaxine hydrochloride

CAS Number

99300-78-4

Product Name

Venlafaxine hydrochloride

IUPAC Name

1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol;hydrochloride

Molecular Formula

C17H28ClNO2

Molecular Weight

313.9 g/mol

InChI

InChI=1S/C17H27NO2.ClH/c1-18(2)13-16(17(19)11-5-4-6-12-17)14-7-9-15(20-3)10-8-14;/h7-10,16,19H,4-6,11-13H2,1-3H3;1H

InChI Key

QYRYFNHXARDNFZ-UHFFFAOYSA-N

SMILES

[H+].CN(C)CC(C1=CC=C(C=C1)OC)C2(CCCCC2)O.[Cl-]

Solubility

Soluble in DMSO, not in water

Synonyms

1-(2-(dimethylamino)-1-(4-methoxyphenyl)ethyl)cyclohexanol HCl, Cyclohexanol, 1-(2-(dimethylamino)-1-(4-methoxyphenyl)ethyl)-, hydrochloride, Dobupal, Efexor, Effexor, Hydrochloride, Venlafaxine, Sila Venlafaxine, sila-venlafaxine, Trevilor, Vandral, venlafaxine, venlafaxine hydrochloride, Wy 45,030, Wy 45030, Wy-45,030, Wy-45030, Wy45,030, Wy45030

Canonical SMILES

CN(C)CC(C1=CC=C(C=C1)OC)C2(CCCCC2)O.Cl

Description

The exact mass of the compound Venlafaxine hydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 745751. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Ethylamines - Phenethylamines. It belongs to the ontological category of hydrochloride in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Venlafaxine hydrochloride, commonly referred to by the brand name Effexor, is a medication primarily used for treating major depressive disorder (MDD) and generalized anxiety disorder (GAD) []. However, its application extends beyond these diagnoses, with ongoing scientific research exploring its efficacy in various mental health conditions. Here's a breakdown of its role in scientific research:

Mechanism of Action

Unlike traditional antidepressants that solely target serotonin reuptake, venlafaxine hydrochloride functions as a serotonin-norepinephrine reuptake inhibitor (SNRI) []. This means it increases the levels of both serotonin and norepinephrine in the brain, two neurotransmitters believed to play a crucial role in mood regulation. This mechanism is currently under investigation to understand how it impacts different aspects of depression and other mental health conditions [].

Treatment Efficacy Studies

Clinical trials have established venlafaxine hydrochloride as an effective treatment for MDD, with research demonstrating dose-dependent improvement in symptoms []. Studies have also shown its effectiveness in treating depression with comorbid anxiety, with significant improvements observed in both depression and anxiety scores compared to placebo [].

Research on Alternative Applications

Beyond its established uses, scientific research is exploring the potential of venlafaxine hydrochloride in treating various conditions, including:

  • Social Anxiety Disorder (SAD): Studies suggest that venlafaxine hydrochloride might be beneficial in managing social anxiety symptoms, although further research is needed to confirm its efficacy compared to other treatment options [].
  • Chronic Pain: Research suggests venlafaxine hydrochloride might offer pain relief in some chronic pain conditions, possibly due to its effects on pain perception pathways in the brain. However, more studies are needed to determine its long-term role in pain management [].
  • Attention Deficit Hyperactivity Disorder (ADHD): Limited research suggests venlafaxine hydrochloride may have some benefits in managing ADHD symptoms, particularly in adults. However, its effectiveness compared to standard ADHD medications requires further investigation.

Venlafaxine hydrochloride is a bicyclic antidepressant classified as a serotonin and norepinephrine reuptake inhibitor. It is primarily used to treat major depressive disorder, generalized anxiety disorder, social anxiety disorder, and panic disorder in adults. The compound has the empirical formula C17H27NO2HClC_{17}H_{27}NO_2\cdot HCl and a molecular weight of 313.87 g/mol. Venlafaxine hydrochloride appears as a white to off-white crystalline solid with a solubility of 572 mg/mL in water .

Venlafaxine hydrochloride acts by inhibiting the reuptake of serotonin and norepinephrine in the brain. These neurotransmitters play a role in regulating mood, anxiety, and pain perception. By increasing the levels of these neurotransmitters, venlafaxine can help alleviate symptoms of depression and anxiety disorders ( ).

Venlafaxine hydrochloride can cause side effects, including nausea, dizziness, and sexual dysfunction ( ). In rare cases, it can also lead to a serious condition called serotonin syndrome, which occurs when there is too much serotonin in the body ( ). Venlafaxide hydrochloride should only be used under the supervision of a qualified healthcare professional.

The primary mechanism of action for venlafaxine involves the inhibition of serotonin and norepinephrine reuptake at the presynaptic terminal, thereby increasing the availability of these neurotransmitters in the synaptic cleft. This mechanism enhances the stimulation of postsynaptic receptors, contributing to its antidepressant effects .

Venlafaxine is extensively metabolized in the liver, primarily through cytochrome P450 enzymes, especially CYP2D6, which converts it into its active metabolite, O-desmethylvenlafaxine. Other minor pathways include N-demethylation mediated by CYP2C9 and CYP3A4 .

Venlafaxine exhibits a dual action on neurotransmitter systems by selectively inhibiting the reuptake of serotonin at lower doses and both serotonin and norepinephrine at higher doses. This unique pharmacological profile makes it more potent as a serotonin reuptake inhibitor compared to norepinephrine at lower dosages . Additionally, venlafaxine has been shown to enhance neuroplasticity and reduce neuroinflammation, which may contribute to its efficacy in treating mood disorders .

The synthesis of venlafaxine hydrochloride involves several steps:

  • Starting Materials: The synthesis begins with dimethoxysilane and various lithium reagents.
  • Formation of Key Intermediates: Reactions involving [1-(4-methoxyphenyl)vinyl]lithium and dimethylamine lead to key intermediates.
  • Hydrochloride Formation: The final product is obtained by hydrolysis followed by treatment with ethereal hydrogen chloride to yield venlafaxine hydrochloride .

The specific synthesis pathways can vary, but they generally involve complex organic reactions that ensure high purity and yield of the final product.

Venlafaxine hydrochloride is primarily utilized in psychiatric medicine for:

  • Major Depressive Disorder: It is often prescribed as a first-line treatment.
  • Anxiety Disorders: Effective for generalized anxiety disorder and social anxiety disorder.
  • Panic Disorder: Utilized to manage symptoms associated with panic attacks.
  • Off-label Uses: Investigated for migraine prophylaxis, vasomotor symptoms during menopause, and neuropathic pain management .

Venlafaxine can interact with various medications, leading to potential adverse effects:

  • Serotonin Syndrome: A serious condition that can occur when combined with other serotonergic agents like selective serotonin reuptake inhibitors or monoamine oxidase inhibitors.
  • Cytochrome P450 Interactions: Variability in metabolism due to genetic differences in CYP2D6 can affect drug levels and efficacy.
  • Cardiovascular Effects: Monitoring is required when used with other drugs that affect blood pressure or heart rhythm .

Venlafaxine hydrochloride shares similarities with several other compounds that also act as antidepressants or anxiolytics. Below is a comparison highlighting its uniqueness:

Compound NameClassMechanism of ActionUnique Features
DesvenlafaxineSerotonin-Norepinephrine Reuptake InhibitorActive metabolite of venlafaxine; similar actionDirectly inhibits both serotonin and norepinephrine reuptake
DuloxetineSerotonin-Norepinephrine Reuptake InhibitorInhibits reuptake of serotonin and norepinephrineMore balanced effect on both neurotransmitters across all doses
MilnacipranSerotonin-Norepinephrine Reuptake InhibitorPrimarily affects norepinephrine reuptakeUsed specifically for fibromyalgia treatment
BupropionNorepinephrine-Dopamine Reuptake InhibitorInhibits dopamine and norepinephrine reuptakeUnique due to its dopaminergic effects; less sexual side effects

Venlafaxine's ability to selectively inhibit serotonin at lower doses while affecting both neurotransmitters at higher doses distinguishes it from many other antidepressants in clinical use today .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

313.1808568 g/mol

Monoisotopic Mass

313.1808568 g/mol

Heavy Atom Count

21

LogP

0.43 (LogP)

Appearance

White to off-white crystalline powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

7D7RX5A8MO

Related CAS

93413-69-5 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 59 companies from 13 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 59 companies. For more detailed information, please visit ECHA C&L website;
Of the 12 notification(s) provided by 58 of 59 companies with hazard statement code(s):;
H302 (29.31%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (81.03%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H362 (15.52%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Venlafaxine Hydrochloride is a synthetic ethyl-cyclohexanol derivative used for the treatment of depression, Venlafaxine Hydrochloride is metabolized to O-desmethylvenlafaxine, which potentiates CNS activity. Both venlafaxine and its active metabolite inhibit neuronal reuptake of norepinephrine, dopamine, and serotonin. (NCI04)

MeSH Pharmacological Classification

Serotonin and Noradrenaline Reuptake Inhibitors

KEGG Target based Classification of Drugs

Transporters
Solute carrier family
SLC6
SLC6A2 (NAT1) [HSA:6530] [KO:K05035]

Pictograms

Irritant

Irritant

Other CAS

99300-78-4

FDA Medication Guides

Effexor
Venlafaxine Hydrochloride
TABLET;ORAL
WYETH PHARMS INC
12/12/2012
Effexor XR
CAPSULE, EXTENDED RELEASE;ORAL
UPJOHN
08/18/2023
TABLET, EXTENDED RELEASE;ORAL
OSMOTICA PHARM

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
1: Kus T, Aktas G, Alpak G, Kalender ME, Sevinc A, Kul S, Temizer M, Camci C. Efficacy of venlafaxine for the relief of taxane and oxaliplatin-induced acute neurotoxicity: a single-center retrospective case-control study. Support Care Cancer. 2015 Nov 7. [Epub ahead of print] PubMed PMID: 26546457.
2: Steen NE, Aas M, Simonsen C, Dieset I, Tesli M, Nerhus M, Gardsjord E, Mørch R, Agartz I, Melle I, Vaskinn A, Spigset O, Andreassen OA. Serum level of venlafaxine is associated with better memory in psychotic disorders. Schizophr Res. 2015 Oct 26. pii: S0920-9964(15)30021-9. doi: 10.1016/j.schres.2015.10.021. [Epub ahead of print] PubMed PMID: 26516101.
3: Higuchi T, Kamijima K, Nakagome K, Itamura R, Asami Y, Kuribayashi K, Imaeda T. A randomized, double-blinded, placebo-controlled study to evaluate the efficacy and safety of venlafaxine extended release and a long-term extension study for patients with major depressive disorder in Japan. Int Clin Psychopharmacol. 2015 Oct 28. [Epub ahead of print] PubMed PMID: 26513202.
4: Selvaraj V, Gunasekar P, Kumar S, Alsakaf I. Urinary Incontinence due to Overactive Detrusor Muscle: A Rare Side Effect of Venlafaxine. Case Rep Urol. 2015;2015:690931. doi: 10.1155/2015/690931. Epub 2015 Sep 27. PubMed PMID: 26491599; PubMed Central PMCID: PMC4600539.
5: Boix C, Ibáñez M, Bagnati R, Zuccato E, Sancho JV, Hernández F, Castiglioni S. High resolution mass spectrometry to investigate omeprazole and venlafaxine metabolites in wastewater. J Hazard Mater. 2015 Oct 1;302:332-340. doi: 10.1016/j.jhazmat.2015.09.059. [Epub ahead of print] PubMed PMID: 26476321.
6: Liu Y, Jann M, Vandenberg C, Eap CB, Shamsi SA. Development of an enantioselective assay for simultaneous separation of venlafaxine and O-desmethylvenlafaxine by micellar electrokinetic chromatography-tandem mass spectrometry: Application to the analysis of drug-drug interaction. J Chromatogr A. 2015 Nov 13;1420:119-28. doi: 10.1016/j.chroma.2015.09.088. Epub 2015 Oct 3. PubMed PMID: 26460073.
7: Lassen D, Ennis ZN, Damkier P. First-Trimester Pregnancy Exposure to Venlafaxine or Duloxetine and Risk of Major Congenital Malformations: A Systematic Review. Basic Clin Pharmacol Toxicol. 2015 Oct 5. doi: 10.1111/bcpt.12497. [Epub ahead of print] Review. PubMed PMID: 26435496.
8: Mannheimer B, Haslemo T, Lindh JD, Eliasson E, Molden E. Risperidone and venlafaxine metabolic ratios strongly predict a CYP2D6 poor metabolizing genotype. Ther Drug Monit. 2015 Sep 26. [Epub ahead of print] PubMed PMID: 26418700.
9: Zhan YY, Liang BQ, Wang H, Wang ZH, Weng QH, Dai DP, Cai JP, Hu GX. Effect of CYP2D6 variants on venlafaxine metabolism in vitro. Xenobiotica. 2015 Sep 25:1-6. [Epub ahead of print] PubMed PMID: 26406933.
10: Hussain SA, Alzubaidi FA, Hashem HO. Effects of Gingko biloba extract on tissue distribution of fluoxetine and venlafaxine in rats. J Intercult Ethnopharmacol. 2015 Jul-Sep;4(3):234-8. doi: 10.5455/jice.20150628102732. Epub 2015 Jun 30. PubMed PMID: 26401414; PubMed Central PMCID: PMC4579493.
11: Carminati GG, Gerber F, Darbellay B, Kosel MM, Deriaz N, Chabert J, Fathi M, Bertschy G, Ferrero F, Carminati F. Using venlafaxine to treat behavioral disorders in patients with autism spectrum disorder. Prog Neuropsychopharmacol Biol Psychiatry. 2015 Sep 9;65:85-95. doi: 10.1016/j.pnpbp.2015.09.002. [Epub ahead of print] PubMed PMID: 26361994.
12: Hajhashemi V, Minaiyan M, Banafshe HR, Mesdaghinia A, Abed A. The anti-inflammatory effects of venlafaxine in the rat model of carrageenan-induced paw edema. Iran J Basic Med Sci. 2015 Jul;18(7):654-8. PubMed PMID: 26351555; PubMed Central PMCID: PMC4556757.
13: Doroudgar S, Perry PJ, Lackey GD, Veselova NG, Chuang HM, Albertson TE. An 11-year retrospective review of venlafaxine ingestion in children from the California Poison Control System. Hum Exp Toxicol. 2015 Sep 8. pii: 0960327115604202. [Epub ahead of print] PubMed PMID: 26351291.
14: Hefner G, Shams ME, Unterecker S, Falter T, Hiemke C. Retrospective pilot study for analysis of antidepressant serum concentrations of citalopram and venlafaxine during inflammation. Pharmacopsychiatry. 2015 Sep;48(6):215-8. doi: 10.1055/s-0035-1559666. Epub 2015 Sep 3. PubMed PMID: 26335759.
15: Godoy AL, Rocha A, Souza CD, Lanchote VL. Pharmacokinetics of venlafaxine enantiomers and their metabolites in psoriasis patients. J Clin Pharmacol. 2015 Sep 1. doi: 10.1002/jcph.630. [Epub ahead of print] PubMed PMID: 26331791.
16: Abed A, Hajhashemi V, Banafshe HR, Minaiyan M, Mesdaghinia A. Venlafaxine Attenuates Heat Hyperalgesia Independent of Adenosine or Opioid System in a Rat Model of Peripheral Neuropathy. Iran J Pharm Res. 2015 Summer;14(3):843-50. PubMed PMID: 26330872; PubMed Central PMCID: PMC4518112.
17: Gallagher HC, Gallagher RM, Butler M, Buggy DJ, Henman MC. Venlafaxine for neuropathic pain in adults. Cochrane Database Syst Rev. 2015 Aug 23;8:CD011091. [Epub ahead of print] Review. PubMed PMID: 26298465.
18: Lessing C, Ashton T, Davis P. An Evaluation of Health Service Impacts Consequent to Switching from Brand to Generic Venlafaxine in New Zealand under Conditions of Price Neutrality. Value Health. 2015 Jul;18(5):646-54. doi: 10.1016/j.jval.2015.02.020. Epub 2015 Jul 22. PubMed PMID: 26297093.
19: Hosseini F, Amini F, Yassini Ardekani SM, Shariat N, Nadi M. Double-Blind Randomized Clinical Trial of the Efficacy of Venlafaxine Versus Citalopram in the Treatment of the Acute Phase of Major Depressive Disorder. Iran J Psychiatry Behav Sci. 2015 Jun;9(2):e1041. doi: 10.17795/ijpbs1041. Epub 2015 Jun 1. PubMed PMID: 26286846; PubMed Central PMCID: PMC4539582.
20: Cojutti P, Crapis M, Bassetti M, Hope W, Pea F. Linezolid underexposure in a patient co-treated with venlafaxine. Eur J Clin Pharmacol. 2015 Oct;71(10):1285-6. doi: 10.1007/s00228-015-1922-z. Epub 2015 Aug 8. PubMed PMID: 26253645.

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